molecular formula C16H26N2O2 B1671789 Evenamide CAS No. 1092977-61-1

Evenamide

Número de catálogo B1671789
Número CAS: 1092977-61-1
Peso molecular: 278.39 g/mol
Clave InChI: GRHBODILPPXVKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Evenamide (INN) (developmental code names NW-3509, NW-3509A) is a selective voltage-gated sodium channel blocker, including (and not limited to) subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . It is described as an antipsychotic and is under development by Newron Pharmaceuticals as an add-on therapy for the treatment of schizophrenia .


Synthesis Analysis

This compound is a new chemical entity and a highly selective inhibitor of voltage-gated sodium channels . It normalizes excessive glutamate release that may occur as a consequence of the hypofunction of NMDA receptors .


Molecular Structure Analysis

This compound has the chemical formula C16H26N2O2 . Its exact mass is 314.18 and its molecular weight is 314.850 .


Chemical Reactions Analysis

This compound originates from Newron’s ion channel program and has a unique mechanism of action: glutamate modulation and voltage-gated sodium channel blockade . It modulates sustained repetitive firing, without inducing impairment of normal neuronal excitability . It normalizes glutamate release induced by aberrant sodium channel activity .

Aplicaciones Científicas De Investigación

Esquizofrenia resistente al tratamiento (ERT)

Evenamide ha demostrado ser prometedor como una alternativa farmacoterapéutica para la ERT . Es particularmente beneficioso para los pacientes que no responden adecuadamente a los tratamientos antipsicóticos convencionales. El compuesto funciona inhibiendo los canales de sodio regulados por voltaje y normalizando los niveles excesivos de glutamato sináptico sin afectar los niveles basales, abordando la hipofunción del NMDAR en la esquizofrenia .

Estrategia de aumento para pacientes resistentes a la clozapina

Para los pacientes resistentes a la clozapina, el único medicamento aprobado para la ERT, this compound ofrece una nueva esperanza. Sirve como una estrategia de aumento, proporcionando una mejora significativa en los síntomas y la gravedad de la enfermedad cuando se agrega a la medicación antipsicótica en curso .

Modulación de los niveles de glutamato

El mecanismo de acción de this compound incluye la modulación del glutamato, un neurotransmisor crítico en el cerebro. Al normalizar la liberación de glutamato inducida por la actividad aberrante de los canales de sodio, this compound podría beneficiar potencialmente una gama de trastornos psiquiátricos donde está implicada el desequilibrio del glutamato .

Bloqueo de los canales de sodio regulados por voltaje

Como un bloqueador selectivo de los canales de sodio regulados por voltaje, this compound se dirige a los subtipos Na v 1.3, Na v 1.7 y Na v 1.8. Este bloqueo es crucial para sus propiedades antipsicóticas y podría aprovecharse en el desarrollo de tratamientos para otras afecciones que involucran estos canales .

Eficacia y tolerabilidad a largo plazo

Los ensayos clínicos han demostrado la eficacia y tolerabilidad sostenidas de this compound durante el uso a largo plazo. Los pacientes han mostrado una mejora continua en los síntomas de la psicosis y la gravedad de la enfermedad, con una baja incidencia de efectos adversos, lo que lo convierte en una opción viable para planes de tratamiento crónicos .

Nuevo tratamiento para enfermedades psiquiátricas

This compound ha exhibido eficacia en modelos animales para diversas enfermedades psiquiátricas, incluyendo psicosis, manía, depresión y agresión. Esto sugiere su potencial como una nueva opción de tratamiento para un espectro de afecciones psiquiátricas más allá de la esquizofrenia .

Mecanismo De Acción

Target of Action

Evenamide, also known as NW-3509, is a selective voltage-gated sodium channel blocker . It primarily targets subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade can modulate neuronal excitability.

Mode of Action

This compound interacts with its targets, the voltage-gated sodium channels, by inhibiting them . This inhibition normalizes the excessive synaptic glutamate, without affecting basal levels, produced as a result of NMDAR hypofunction . The drug’s mechanism of action involves glutamate modulation and voltage-gated sodium channel blockade .

Biochemical Pathways

This compound’s action on voltage-gated sodium channels leads to a decrease in the release of glutamate, a neurotransmitter involved in many aspects of normal brain function . This modulation of glutamate release can help normalize neuronal activity in conditions where glutamate signaling is disrupted, such as in schizophrenia .

Pharmacokinetics

It is known that this compound is administered orally . More research is needed to fully understand the pharmacokinetic profile of this compound.

Result of Action

The molecular and cellular effects of this compound’s action result in the normalization of neuronal excitability and glutamate release . This can lead to a reduction in the symptoms of conditions like schizophrenia, where glutamate signaling is often disrupted . In clinical trials, this compound has shown efficacy in reducing the symptoms of treatment-resistant schizophrenia when added to an antipsychotic regimen .

Safety and Hazards

The primary objective of safety of Evenamide was met on all safety variables for study 010 in healthy volunteers and study 008 in patients with schizophrenia . No patient on this compound discontinued from the study due to adverse events, and there were no significant adverse events relating to this compound .

Direcciones Futuras

Newron plans to commence a pivotal study in treatment-resistant schizophrenia in 2023 . This study is part of Newron’s Phase III evenamide clinical trial program that targets patients with schizophrenia experiencing worsening of psychosis on therapeutic doses of atypical antipsychotics, as well as treatment-resistant patients .

Propiedades

IUPAC Name

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHBODILPPXVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032897
Record name Evenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092977-61-1
Record name 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evenamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evenamide
Reactant of Route 2
Reactant of Route 2
Evenamide
Reactant of Route 3
Reactant of Route 3
Evenamide
Reactant of Route 4
Reactant of Route 4
Evenamide
Reactant of Route 5
Reactant of Route 5
Evenamide
Reactant of Route 6
Reactant of Route 6
Evenamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.